Pyrilamine hydrochloride is a first-generation antihistamine primarily used for the treatment of allergic reactions, such as hay fever and urticaria. It acts by blocking the action of histamine at the H1 receptor sites, thereby alleviating symptoms associated with allergic responses. Pyrilamine hydrochloride is often found in combination with other medications to enhance therapeutic effects.
Pyrilamine hydrochloride is synthesized from pyridine derivatives and can be derived from various natural and synthetic sources. The compound is commercially available and can be obtained through pharmaceutical suppliers.
Pyrilamine hydrochloride falls under the category of antihistamines, specifically classified as a first-generation antihistamine. It is known for its sedative properties due to its ability to cross the blood-brain barrier.
The synthesis of pyrilamine hydrochloride typically involves several chemical reactions that convert starting materials into the desired product. A common synthetic route includes:
Pyrilamine hydrochloride has the molecular formula and a molecular weight of 319.84 g/mol . Its structure consists of a phenyl ring connected to an ethyl amine moiety, which contributes to its biological activity.
Pyrilamine hydrochloride participates in various chemical reactions, primarily involving its amine and aromatic functional groups. Key reactions include:
The reactivity of pyrilamine hydrochloride is influenced by its functional groups, allowing it to engage in both electrophilic and nucleophilic reactions under appropriate conditions.
Pyrilamine exerts its pharmacological effects by antagonizing histamine H1 receptors in peripheral tissues and the central nervous system. This blockade prevents histamine from binding to these receptors, leading to reduced symptoms of allergic responses such as itching, sneezing, and runny nose.
Relevant data regarding stability and solubility are critical for formulation development in pharmaceutical applications.
Pyrilamine hydrochloride is widely used in clinical settings for:
In addition to its medicinal applications, research continues on optimizing its use in various pharmaceutical formulations, including tablets and syrups designed for specific patient populations.
Pyrilamine hydrochloride (chemically known as N-[(4-methoxyphenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine hydrochloride), initially designated RP 2339, was synthesized in the 1940s by French pharmaceutical company Rhône-Poulenc. Marketed as Neo-Antergan, it represented a breakthrough in histamine H1 receptor antagonism [1] [3]. Its molecular design featured an ethylenediamine core structure, distinguishing it from earlier antihistamines like phenbenzamine (Antergan). Pyrilamine’s high affinity for histamine H1 receptors was quantitatively demonstrated through radioligand binding studies, with a dissociation constant (Ki) of 3.7 nM in human recombinant receptors and 2.2–4.5 nM in rat brain tissue [1].
Pyrilamine’s patent landscape emerged during a period of intense antihistamine innovation. Its clinical utility centered on allergic conditions, leveraging competitive inhibition of histamine-induced bronchoconstriction and vasodilation. By 1944, pyrilamine maleate salt formulations became commercially available in Europe, with subsequent global adoption under trade names such as Pyrlex and Anthisan [3]. This era established pyrilamine as a structural prototype for subsequent H1 antagonists.
The reclassification of pyrilamine from prescription to over-the-counter (OTC) status followed rigorous regulatory evaluations. In the United States, this transition was governed by the Monograph System under 21 CFR Part 341 ("Cold, Cough, Allergy, Bronchodilator, and Antiasthmatic Drug Products") [4] [6]. Key milestones include:
However, regulatory restrictions persisted for certain formulations. Topical preparations containing pyrilamine (e.g., acne treatments) were deemed nonmonograph due to insufficient safety evidence and were prohibited under 21 CFR 310.545 [8].
Table: Regulatory Timeline for Pyrilamine in the United States
Year | Regulatory Action | Impact on Pyrilamine |
---|---|---|
1944 | Initial commercial release (Europe) | Prescription status for allergic diseases |
1976 | FDA Advance Notice of Proposed Rulemaking | Initiated safety/efficacy review for OTC use |
1985 | Tentative Final Monograph (21 CFR Part 341) | Proposed inclusion in OTC antihistamines |
1992 | Final Monograph (57 FR 58356) | Formalized OTC status for oral formulations |
Pyrilamine, diphenhydramine, and promethazine constituted the foundational triad of first-generation antihistamines, yet exhibited distinct pharmacological and clinical profiles.
Chemical and Receptor Binding Profiles
Table: Pharmacological Comparison of First-Generation Antihistamines
Parameter | Pyrilamine | Diphenhydramine | Promethazine | |
---|---|---|---|---|
Chemical Class | Ethylenediamine | Ethanolamine | Phenothiazine | |
H1 Receptor K*i (nM) | 2.2–4.5 | 9.6 (human recombinant) | 2.9 (rat brain) | [1] |
Half-Life (hrs) | Not reported | 9.3 | 16 | [2] |
Key Off-Target Activities | Moderate anticholinergic | High anticholinergic | Dopamine D2/α-adrenergic blockade | [5] |
Clinical Use Patterns
The divergent trajectories of these agents underscore how chemical structure influenced receptor selectivity, regulatory status, and therapeutic applications. Pyrilamine’s transition to OTC reflected its favorable risk-benefit profile relative to more sedative alternatives [1] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3